Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate

1,2,4-Triazole Regioisomerism Structure-Activity Relationship

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate is a bifunctional synthetic intermediate combining a Boc-protected piperidine with a 1,2,4-triazole moiety attached at the 4-position via a methylene linker. As a protected building block, it enables sequential medicinal chemistry derivatization—Boc deprotection exposes the piperidine NH for amidation/sulfonylation, while the triazole engages in metal coordination or hydrogen bonding with biological targets.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
Cat. No. B12633566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN2C=NN=C2
InChIInChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)8-16-9-14-15-10-16/h9-11H,4-8H2,1-3H3
InChIKeyXQRYTTHQJXSCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(1,2,4-Triazol-4-ylmethyl)piperidine-1-carboxylate: Key Intermediate for Heterocyclic Drug Discovery


Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate is a bifunctional synthetic intermediate combining a Boc-protected piperidine with a 1,2,4-triazole moiety attached at the 4-position via a methylene linker . As a protected building block, it enables sequential medicinal chemistry derivatization—Boc deprotection exposes the piperidine NH for amidation/sulfonylation, while the triazole engages in metal coordination or hydrogen bonding with biological targets [1]. Structurally analogous intermediates differ in triazole attachment point (1-yl vs 4-yl), linker length, or protecting group identity, each profoundly affecting the biological activity of final compounds [2].

Why Generic Interchange of Boc-Protected Triazole-Piperidine Building Blocks Fails in Medicinal Chemistry


Within the 1,2,4-triazole-piperidine intermediate chemical space, seemingly minor structural variations produce divergent pharmacological outcomes. The regioisomeric attachment point (4-yl vs 1-yl) determines the orientation of triazole nitrogen lone pairs, directly altering metal coordination geometry, hydrogen-bonding networks, and target binding affinity [1]. Linker length between piperidine and triazole modulates conformational flexibility and the spatial relationship between the two pharmacophoric elements, which is critical for fitting into enzyme active sites such as CYP51 or renin . The protecting group (Boc vs Cbz vs Fmoc) dictates deprotection conditions and thus compatibility with downstream synthetic sequences. Substituting one intermediate for another without quantitative structure-activity data risks completely abolishing target engagement or introducing unforeseen synthetic incompatibilities.

Quantitative Differentiation Evidence for Tert-Butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate


Regioisomeric Attachment Point (4-yl vs 1-yl) Drives Divergent Biological Activity in Triazole-Piperidine Derivatives

The 4-yl attachment of the 1,2,4-triazole to the piperidine methylene linker, as in tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate, represents a distinct regioisomeric form compared to the more common 1-yl attachment (e.g., tert-butyl 4-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate) [1]. In a study of 2,2-dimethyl-5-(substituted phenyl)-3-(1,2,4-triazol-1/4-ylmethyl)pentan-3-ol analogs, the 4-yl and 1-yl regioisomers were selectively synthesized under different conditions and showed clearly differentiated biological activity profiles, established by MS, 1H NMR, and elemental analysis [1]. The 4-yl regioisomer orients the triazole nitrogen lone pairs differently, altering metal chelation geometry and hydrogen-bond donor/acceptor topology—critical for CYP enzyme inhibition where triazole-nitrogen coordination to heme iron is the pharmacophoric anchor [2].

1,2,4-Triazole Regioisomerism Structure-Activity Relationship

Methylene Linker Length Distinguishes This Intermediate from Directly Attached Triazole-Piperidine Analogs

The target compound features a methylene (-CH2-) spacer between the piperidine 4-position and the triazole N4 atom. This contrasts with compounds where the triazole is directly N-attached to piperidine without a linker (e.g., 4-(4H-1,2,4-triazol-4-yl)piperidine, CAS 690261-92-8) [1]. In renin inhibitor development, 4-triazolyl-substituted piperidine derivatives synthesized from N-Boc-protected intermediates demonstrated that the spatial separation between the piperidine core and triazole ring is critical for fitting into the renin active site [2]. The methylene linker provides approximately 1.5 Å additional reach and introduces a rotational degree of freedom unavailable in directly attached analogs, enabling the triazole to adopt binding poses that directly N-linked triazoles cannot achieve [2].

Linker Chemistry Conformational Flexibility Renin Inhibition

Boc Protecting Group Enables Orthogonal Deprotection Strategies Relative to Cbz or Fmoc Analogs

The compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. Quantitative comparison with alternative protecting groups (Cbz, Fmoc) reveals differentiated deprotection conditions: Boc is cleaved under acidic conditions (TFA, HCl/dioxane), whereas Cbz requires hydrogenolysis (H2, Pd/C) and Fmoc requires basic conditions (piperidine) [1]. A DES-based method achieved N-Boc deprotection yields exceeding 90% across a wide substrate scope [1]. This orthogonality means that in multi-step syntheses, the Boc group can be selectively removed in the presence of Cbz-protected amines without affecting them, as demonstrated in Scheme 9 where Boc deprotection with CF3COOH/CH2Cl2 proceeded while leaving Cbz groups intact [2]. This enables sequential, chemoselective elaboration of polyamine intermediates.

Protecting Group Strategy Orthogonal Synthesis Boc Deprotection

Commercial Purity Benchmarking: ≥95% Purity Enables Direct Use in SAR Campaigns Without Repurification

Commercially available batches of 4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine (the deprotected analog of the target compound) are supplied with a minimum purity specification of ≥95% . This purity threshold exceeds the typical ≥90% minimum of many research-grade heterocyclic building blocks and meets the commonly accepted ≥95% criterion for direct use in structure-activity relationship (SAR) studies without additional purification . For the Boc-protected target compound, vendors such as AKSci specify minimum purity of 95% with long-term storage at cool, dry conditions . Higher purity reduces batch-to-batch variability in biological assay outcomes and minimizes the risk of trace impurities confounding IC50 determinations.

Chemical Purity Quality Specification Procurement Benchmark

Optimal Procurement and Application Scenarios for Tert-Butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate


CYP Enzyme Inhibitor Lead Optimization Requiring 4-yl Triazole Pharmacophore Geometry

Medicinal chemistry teams developing CYP51 or CYP3A4 inhibitors should procure the 4-ylmethyl regioisomer specifically when docking studies indicate that the N4-substituted triazole geometry provides superior heme-iron coordination relative to N1-substituted analogs. The evidence that 4-yl and 1-yl triazole regioisomers exhibit distinct biological activity profiles [1] directly supports selecting this compound as the starting intermediate rather than the more common 1-ylmethyl variant for CYP-targeted programs.

Renin or Deep-Pocket Enzyme Inhibitor Programs Benefiting from Extended Linker Reach

For aspartic protease inhibitor programs, the methylene linker between piperidine and triazole provides approximately 1.5 Å additional spatial reach compared to directly attached triazole-piperidine analogs. As demonstrated in renin inhibitor molecular docking studies [1], this extension enables the triazole to sample binding conformations in deep active-site pockets that directly N-linked triazoles cannot access, making this intermediate the preferred choice when computational modeling indicates the binding site requires this extended geometry.

Multi-Step Parallel Synthesis Requiring Orthogonal Amine Protection

When designing a synthetic route involving sequential deprotection of multiple amines, the Boc group on this intermediate provides acid-labile orthogonality that coexists with Cbz (hydrogenolysis-labile) and Fmoc (base-labile) protecting groups. The demonstrated ability to remove Boc with TFA/CH2Cl2 in 90% yield without affecting Cbz-protected amines [1] makes this intermediate essential for chemoselective polyamine synthesis strategies.

High-Throughput SAR Library Synthesis Requiring ≥95% Purity Input Materials

For medicinal chemistry groups operating automated parallel synthesis platforms, the ≥95% commercial purity specification [1] of this intermediate meets the threshold for direct use without repurification. This eliminates one unit operation per library compound, directly shortening synthesis cycle times and reducing solvent consumption, providing a quantifiable operational efficiency gain over lower-purity alternatives.

Quote Request

Request a Quote for Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.